molecular formula C8H9BrFNO2S B1525901 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 871353-11-6

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1525901
CAS No.: 871353-11-6
M. Wt: 282.13 g/mol
InChI Key: XTUVPJKPURSDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Spectroscopic Analysis and Molecular Identification

The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) , infrared (IR) spectroscopy , and mass spectrometry (MS) .

  • 1H NMR :

    • Aromatic protons exhibit splitting patterns influenced by substituents. For example, the bromine and fluorine substituents at positions 3 and 2, respectively, induce deshielding effects. Peaks are observed in the range of δ 6.5–7.8 ppm , with splitting indicative of ortho and meta couplings.
    • The N,N-dimethyl group resonates as a singlet near δ 2.8–3.0 ppm , reflecting electron-donating methyl groups.
  • 19F NMR :

    • A singlet for the fluorine atom is observed at δ -105 to -120 ppm , consistent with electron-withdrawing effects from the sulfonamide group.
  • IR Spectroscopy :

    • Strong absorption bands for S=O stretching (1,250–1,350 cm⁻¹) and C–F stretching (1,200–1,300 cm⁻¹) confirm the sulfonamide and fluorine functionalities.
  • Mass Spectrometry :

    • Molecular ion peak at m/z 282.13 (C₈H₉BrFNO₂S⁺), with characteristic isotopic patterns from bromine.

Table 1: Key Spectroscopic Data

Technique Observed Peaks/Shifts Functional Group/Feature
¹H NMR δ 6.5–7.8 (aromatic), δ 2.8–3.0 (N(CH₃)₂) Aromatic protons, N,N-dimethyl
¹⁹F NMR δ -105 to -120 (singlet) Fluorine atom
IR 1,250–1,350 cm⁻¹ (S=O), 1,200–1,300 cm⁻¹ (C–F) Sulfonamide, C–F bond
MS (ESI⁺) m/z 282.13 (M+H)⁺ Molecular ion

X-ray Crystallographic Studies and Conformational Analysis

While explicit crystallographic data for this compound is unavailable, insights can be inferred from structurally analogous compounds. For example:

  • Sulfonamide Geometry : The sulfonamide group adopts a planar configuration , with the N,N-dimethyl group oriented to minimize steric strain.
  • Substituent Effects :
    • The bromo substituent at position 3 induces slight distortion in the aromatic ring, while the fluorine at position 2 enhances electron-withdrawing effects, stabilizing the sulfonamide group.
  • Hydrogen Bonding : The sulfonamide oxygen may participate in intermolecular hydrogen bonds, though this is less prominent in N,N-dimethyl derivatives due to steric hindrance.

Table 2: Predicted Bond Lengths and Angles

Bond/Angle Value (Å or °) Source of Comparison
S–O ~1.45–1.50 4-Bromo-N,N-diethylbenzenesulfonamide
C–Br ~1.90–1.95 Halogenated benzene derivatives
C–F ~1.35–1.40 3-Bromo-2-fluorobenzonitrile

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) studies provide atomic-level insights into electronic structure and reactivity:

  • Electron Density Distribution :
    • The fluorine atom withdraws electron density through inductive effects, polarizing the C–F bond.
    • The bromo substituent exhibits weaker electron-withdrawing effects compared to fluorine, localized at the para position relative to the sulfonamide group.
  • HOMO-LUMO Gaps :
    • The HOMO (highest occupied molecular orbital) is localized on the aromatic ring, while the LUMO (lowest unoccupied molecular orbital) resides on the sulfonamide group, suggesting potential electrophilic reactivity at the sulfur center.
  • Conformational Energy :
    • The lowest-energy conformation places the N,N-dimethyl group in a gauche arrangement relative to the sulfonamide oxygen, minimizing steric interactions.

Table 3: DFT-Predicted Electronic Properties

Property Value (eV) Functional Implication
HOMO Energy ~-5.2–-5.5 Electron-rich aromatic system
LUMO Energy ~-1.8–-2.1 Electrophilic sulfonamide center
HOMO-LUMO Gap ~3.1–3.5 Moderate reactivity

Comparative Structural Analysis with Related Halogenated Sulfonamides

The compound’s structure is benchmarked against analogs to highlight substituent-dependent effects:

Positional Isomerism (2- vs. 4-Fluoro)
  • This compound :
    • Fluorine at position 2 creates ortho steric interactions with the sulfonamide group, altering electronic distribution.
  • 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide :
    • Fluorine at position 4 reduces steric strain, enhancing sulfonamide stability and solubility.
Halogen Effects
Halogen Electron-Withdrawing Strength Impact on Reactivity Example Compound
F Strong (inductive) Increases electrophilicity This compound
Br Moderate (inductive + resonance) Stabilizes radicals 4-Bromo-N,N-diethylbenzenesulfonamide
N-Alkyl Substituents
  • N,N-Dimethyl vs. N,N-Diethyl :
    • Dimethyl groups enhance steric bulk , reducing hydrogen-bonding capacity and increasing lipophilicity.
    • Diethyl groups improve solubility in organic solvents but reduce metabolic stability.

Properties

IUPAC Name

3-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVPJKPURSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the bromination of a suitably substituted N,N-dimethylbenzenesulfonamide precursor that already contains a fluorine substituent on the aromatic ring. The key step is the electrophilic aromatic substitution of bromine onto the aromatic ring under controlled conditions to achieve selective bromination at the 3-position relative to the fluorine substituent.

Detailed Synthetic Procedure

A representative preparation method is as follows:

  • Starting Material: 2-fluoro-N,N-dimethylbenzenesulfonamide
  • Reagents: Brominating agent such as N-bromosuccinimide (NBS)
  • Solvent and Conditions: Concentrated sulfuric acid as the reaction medium, room temperature stirring for several hours
  • Workup: The reaction mixture is poured onto crushed ice, followed by extraction with ethyl acetate (AcOEt). The organic phase is washed sequentially with dilute sodium hydroxide solution and brine to remove acidic impurities. Drying is performed over magnesium sulfate (MgSO4), followed by filtration and concentration under reduced pressure.
  • Yield: Approximately 82% yield of the target compound as a white solid.

This method ensures regioselective bromination at the 3-position due to the directing effects of the fluorine and sulfonamide substituents on the aromatic ring.

Experimental Data from Literature

Parameter Details
Starting Material 4-fluoro-N,N-dimethylbenzenesulfonamide (1.80 g; 8.86 mmol)
Brominating Agent N-bromosuccinimide (1.73 g; 9.74 mmol)
Solvent Concentrated sulfuric acid (7 mL; 130 mmol)
Reaction Time 3 hours at room temperature
Workup Procedure Quenching on crushed ice, extraction with AcOEt, washing with 0.1 N NaOH and brine
Drying Agent MgSO4
Product Yield 2.04 g, 82%
Product Appearance White solid
NMR Data (300 MHz, DMSO-d6) δ 8.04 (1H, dd, J=6.5, 2.2 Hz), 7.83 (1H, ddd, J=8.7, 4.6, 2.3 Hz), 7.66 (1H, t, J=8.7 Hz), 2.65 (6H, s)

Note: The NMR data confirms the substitution pattern and the presence of the N,N-dimethyl groups on the sulfonamide nitrogen.

Alternative Synthetic Routes

While the predominant method involves direct bromination of the fluorinated sulfonamide, alternative approaches may include:

  • Stepwise Functionalization: Starting from a dimethylbenzenesulfonamide, fluorination at the 2-position followed by bromination at the 3-position using selective reagents and protecting groups to control regioselectivity.
  • Use of Different Brominating Agents: Bromine (Br2) or other bromine donors under acidic or neutral conditions may be employed, though NBS in sulfuric acid is preferred for better selectivity and yield.
  • Catalytic Methods: Transition metal-catalyzed halogenation reactions could be explored for milder conditions and improved regioselectivity, though specific literature on this compound is limited.

Reaction Mechanism Insights

The electrophilic aromatic substitution mechanism is driven by the activation and directing effects of the sulfonamide group, which is an electron-withdrawing but resonance-stabilizing substituent, and the fluorine atom, which is ortho/para-directing but deactivating. The interplay between these effects favors bromination at the 3-position (meta to fluorine, ortho to sulfonamide), consistent with observed product formation.

Summary Table of Preparation Method

Step Description
Starting Material 2-fluoro-N,N-dimethylbenzenesulfonamide
Brominating Agent N-bromosuccinimide (NBS)
Solvent Concentrated sulfuric acid
Reaction Conditions Room temperature, stirring for 3 hours
Workup Quench on ice, extract with ethyl acetate, wash with NaOH and brine, dry over MgSO4
Yield 82%
Product Purity High, confirmed by NMR spectroscopy
Key Analytical Data ^1H NMR: aromatic protons and methyl groups signals consistent with expected structure

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonyl chloride or 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonic acid.

  • Reduction: 3-Bromo-2-fluoro-N,N-dimethylaniline.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the behavior of sulfonamide derivatives in biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional isomerism and substituent electronic properties significantly influence physicochemical and biological behaviors:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide Br (3), F (2), N,N-dimethyl C₈H₁₀BrFNO₂S 290.19 High polarity (F), moderate lipophilicity (Br)
4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (Isomer) Br (4), F (2), N,N-dimethyl C₈H₁₀BrFNO₂S 290.19 Altered steric interactions due to Br at para position
4-Bromo-N,N-dimethylbenzenesulfonamide Br (4), N,N-dimethyl C₈H₁₀BrNO₂S 264.14 Mp: 88–90°C; Bp: 329°C; higher lipophilicity (no F)
3-Bromo-N,5-dimethylbenzenesulfonamide Br (3), CH₃ (5), N,N-dimethyl C₈H₁₀BrNO₂S 264.14 Steric hindrance from 5-CH₃; reduced electronic effects
4-Fluoro-N,N-dimethylbenzenesulfonamide F (4), N,N-dimethyl C₈H₁₀FNO₂S 203.23 Lower molecular weight; Bp: 279.6°C (predicted)
5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide Br (5), OCH₃ (2), N,N-dimethyl C₉H₁₂BrNO₃S 310.22 Electron-donating OCH₃ vs. electron-withdrawing F

Key Observations :

  • Fluorine vs. Methoxy : The electron-withdrawing fluorine in the target compound increases polarity compared to the electron-donating methoxy group in 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide, altering solubility and receptor-binding kinetics .

Biological Activity

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrFNO2SC_9H_{10}BrFNO_2S. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of pharmacology.

Sulfonamides, including this compound, typically exert their biological effects through the inhibition of specific enzymes or pathways. They are often involved in:

  • Enzyme Inhibition : Compounds like this sulfonamide can inhibit enzymes such as carbonic anhydrase and various kinases, affecting metabolic processes.
  • Antimicrobial Activity : Sulfonamides are historically known as antibacterial agents, functioning by mimicking para-aminobenzoic acid (PABA) and disrupting folate synthesis in bacteria.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
This compoundHCT116 (Colon)15.4Apoptosis induction
MCF7 (Breast)22.8Cell cycle arrest
A549 (Lung)18.5Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study conducted on xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to controls. The study provided insights into its potential as a therapeutic agent for colorectal cancer.
  • Inhibition of Bacterial Growth
    • Another investigation assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reacting 3-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine). Temperature control (0–25°C) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yield optimization requires stoichiometric excess of dimethylamine (1.2–1.5 eq.) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C3, fluorine at C2) and dimethylamino groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 304.98).
  • X-ray Crystallography : Resolves stereoelectronic effects of bromine/fluorine substituents on sulfonamide conformation .

Q. How do bromine and fluorine substituents influence nucleophilic substitution reactions?

  • Methodological Answer : Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) under basic conditions, while fluorine directs electrophilic attacks to the meta position due to its strong -I effect. For example, in Suzuki couplings, bromine facilitates Pd-catalyzed cross-coupling, whereas fluorine stabilizes intermediates via resonance .

Q. What stability challenges arise during storage and handling?

  • Methodological Answer : The compound is hygroscopic; storage under argon at −20°C prevents degradation. Stability studies (TGA/DSC) show decomposition >200°C. In solution, avoid prolonged exposure to light or protic solvents (e.g., methanol) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) predict transition states and activation barriers for substitutions. ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, catalyst loading) by analyzing Gibbs free energy profiles. Machine learning models trained on experimental datasets further narrow parameter spaces .

Q. What strategies predict the biological activity of sulfonamide derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., carbonic anhydrase IX). QSAR models correlate electronic parameters (Hammett σ) with inhibitory potency. In vitro assays (e.g., enzyme inhibition IC50_{50}) validate predictions, with fluorine enhancing membrane permeability via lipophilicity modulation .

Q. How do structural modifications impact pharmacological efficacy?

  • Methodological Answer : Comparative studies of analogs (e.g., 3-chloro vs. 3-bromo substituents) reveal bromine’s superior leaving-group ability in prodrug activation. Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets. Methyl groups on the sulfonamide nitrogen reduce metabolic clearance .

Q. What analytical approaches identify and quantify synthetic byproducts?

  • Methodological Answer : LC-MS/MS with C18 columns separates byproducts (e.g., sulfonate esters from alcohol side reactions). Quantitation uses external calibration curves (0.1–100 µg/mL). Mechanistic studies (GC-MS headspace analysis) detect volatile byproducts like HBr during dehalogenation .

Q. What challenges emerge when scaling up synthesis from milligram to kilogram scales?

  • Methodological Answer : Batch reactor optimization addresses exothermic reactions (e.g., sulfonylation). Solvent recovery (e.g., DCM distillation) reduces costs. Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes. Purity validation requires in-line PAT (Process Analytical Technology) tools like FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.